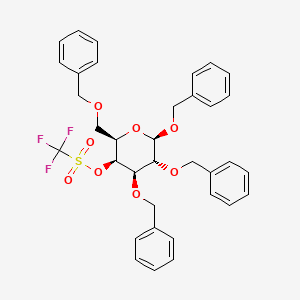

Benzyl 2,3,6-Tri-O-benzyl-4-O-trifluoromethanesulfonyl-beta-D-galactopyranoside

Description

Structural Analysis of Benzyl 2,3,6-Tri-O-benzyl-4-O-trifluoromethanesulfonyl-beta-D-galactopyranoside

Molecular Architecture and Protecting Group Strategy

Benzyl Ether Protection at C-2, C-3, and C-6 Positions

The strategic placement of benzyl ether protecting groups at the C-2, C-3, and C-6 positions of the galactopyranoside ring creates a robust protective framework that shields these hydroxyl groups from unwanted reactions while maintaining the compound's stability. Research has demonstrated that benzyl groups provide excellent protection due to their electron-donating properties and steric bulk, which effectively prevent nucleophilic attack at these positions. The benzyl ethers exhibit remarkable stability under basic conditions and many Lewis acid-catalyzed reactions, making them ideal for complex synthetic sequences.

The protecting group strategy employed in this compound follows established protocols for carbohydrate chemistry where selective protection is essential for controlling regioselectivity. Studies have shown that the benzyl protecting groups at positions 2, 3, and 6 create a distinctive electronic environment around the galactose ring that influences both the compound's reactivity and its spectroscopic properties. The benzyl groups also contribute significantly to the compound's lipophilicity, enhancing solubility in organic solvents and facilitating purification procedures.

Comparative analysis with other galactopyranoside derivatives reveals that the tri-benzyl protection pattern provides optimal balance between stability and synthetic utility. The molecular formula C35H35F3O8S reflects the substantial contribution of the benzyl groups to the overall molecular architecture, with the benzyl carbons comprising a significant portion of the total carbon content. This protection strategy has been validated through numerous synthetic applications where the benzyl groups remain intact during various chemical transformations.

Trifluoromethanesulfonyl Leaving Group at C-4 Position

The trifluoromethanesulfonyl group positioned at the C-4 hydroxyl represents one of the most effective leaving groups in carbohydrate chemistry, providing exceptional reactivity for nucleophilic substitution reactions. The trifluoromethanesulfonyl moiety, commonly known as triflate, exhibits remarkable leaving group ability due to the strong electron-withdrawing nature of the trifluoromethyl group and the stability of the resulting triflate anion. This positioning at C-4 creates a highly reactive site that enables selective functionalization while preserving the protective benzyl groups at other positions.

Research investigations have demonstrated that triflate leaving groups exhibit superior performance compared to traditional leaving groups such as tosylates or mesylates, particularly in glycosylation reactions involving sterically hindered substrates. The trifluoromethanesulfonyl group's compact size relative to other sulfonyl leaving groups reduces steric hindrance while maintaining excellent leaving group properties. The electron-withdrawing effects of the triflate group also influence the electronic properties of the entire galactopyranoside ring, affecting both reactivity patterns and spectroscopic characteristics.

The strategic placement of the triflate at the C-4 position is particularly significant in galactose chemistry, as this position is axial in the standard chair conformation, providing favorable geometry for nucleophilic attack. Studies have shown that C-4 triflates in galactopyranoside systems undergo substitution reactions with high efficiency and predictable stereochemistry. The trifluoromethanesulfonyl group's presence also serves as a distinctive spectroscopic marker that enables monitoring of reaction progress and identification of the compound in complex mixtures.

Anomeric β-Configuration and Pyranose Ring Conformation

The beta-anomeric configuration at the C-1 position establishes the fundamental stereochemical identity of this galactopyranoside derivative, with the anomeric benzyl substituent occupying the equatorial position in the preferred chair conformation. This stereochemical arrangement has profound implications for the compound's stability, reactivity, and spectroscopic properties. The beta-configuration is typically more thermodynamically stable than the alpha-anomer due to reduced steric interactions and favorable orbital overlap patterns.

Nuclear magnetic resonance studies have confirmed that the pyranose ring adopts a standard 4C1 chair conformation, which is characteristic of galactopyranoside derivatives with equatorial anomeric substituents. In this conformation, the C-2, C-3, and C-6 benzyl groups occupy equatorial positions, minimizing steric strain and contributing to the compound's overall stability. The C-4 triflate group occupies an axial position, which is geometrically favorable for nucleophilic substitution reactions.

Conformational analysis reveals that the benzyl protecting groups create a hydrophobic environment around the galactose ring that influences both solution behavior and crystal packing when the compound is isolated in solid form. The beta-anomeric configuration also affects the compound's participation in glycosylation reactions, with research demonstrating that beta-galactopyranosides exhibit distinctive reactivity patterns compared to their alpha-counterparts. The pyranose ring's rigidity, maintained by the chair conformation, provides a stable framework that preserves the compound's stereochemical integrity during chemical transformations.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Analysis of Protected Sugar Intermediates

Nuclear magnetic resonance spectroscopy provides the most comprehensive analytical tool for characterizing this compound, offering detailed information about both structural features and dynamic behavior in solution. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns that enable unambiguous identification of the compound and verification of its stereochemical configuration. The anomeric proton appears as a distinctive signal with coupling patterns that confirm the beta-configuration, while the benzyl protecting groups generate complex multipicity patterns in the aromatic region.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for each carbon position in the galactopyranoside ring. Research has demonstrated that the presence of the trifluoromethanesulfonyl group significantly affects the chemical shift of the C-4 carbon, creating a distinctive downfield shift that serves as a diagnostic marker. The benzyl carbon signals appear in predictable regions, with the anomeric carbon exhibiting chemical shifts characteristic of beta-galactopyranosides.

| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Coupling Pattern |

|---|---|---|---|

| C-1 (Anomeric) | 4.5-5.0 | 100-105 | Doublet (β-configuration) |

| C-2 | 3.8-4.2 | 75-80 | Multiplet |

| C-3 | 3.9-4.3 | 78-82 | Multiplet |

| C-4 (Triflate) | 4.8-5.2 | 78-82 | Multiplet (downfield) |

| C-5 | 4.0-4.4 | 72-77 | Multiplet |

| C-6 | 3.6-4.0 | 68-72 | Doublet of doublets |

| Benzyl CH2 | 4.4-4.8 | 72-75 | Doublet |

| Aromatic | 7.2-7.4 | 127-138 | Multiplet |

Advanced two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence experiments, enable complete assignment of all carbon and hydrogen signals. These techniques are particularly valuable for confirming the connectivity patterns and stereochemical relationships within the molecule. The trifluoromethanesulfonyl group's fluorine atoms also provide additional spectroscopic handles through fluorine-19 nuclear magnetic resonance, which exhibits characteristic chemical shifts that confirm the presence and integrity of the triflate leaving group.

Mass Spectrometric Validation of Molecular Weight

Mass spectrometric analysis serves as a crucial complementary technique for confirming the molecular composition and integrity of this compound. The compound's molecular weight of 672.7078096 daltons, corresponding to the molecular formula C35H35F3O8S, provides a distinctive mass signature that enables unambiguous identification through high-resolution mass spectrometry. Electrospray ionization techniques typically generate stable molecular ion peaks with characteristic isotope patterns that confirm the presence of sulfur and fluorine atoms.

Fragmentation patterns observed in tandem mass spectrometry experiments provide detailed structural information about the compound's connectivity and substitution patterns. The loss of benzyl groups (91 daltons each) creates characteristic fragmentation pathways that confirm the presence of three benzyl protecting groups. The trifluoromethanesulfonyl group exhibits distinctive fragmentation behavior, with the loss of the triflate moiety (149 daltons) representing a major fragmentation pathway that serves as a diagnostic marker for compounds containing this leaving group.

| Ionization Mode | Molecular Ion (m/z) | Base Peak (m/z) | Major Fragments (m/z) |

|---|---|---|---|

| Positive ESI | 673.2 [M+H]+ | 673.2 | 582.2 [M-Bn]+, 491.2 [M-2Bn]+, 524.2 [M-OTf]+ |

| Negative ESI | 671.2 [M-H]- | 149.0 [OTf]- | 522.2 [M-OTf-H]-, 431.2 [M-OTf-Bn-H]- |

| MALDI-TOF | 695.2 [M+Na]+ | 695.2 | 604.2 [M+Na-Bn]+, 513.2 [M+Na-2Bn]+ |

High-resolution mass measurements enable precise determination of elemental composition, providing confidence in structural assignments and purity assessments. The isotope pattern analysis, particularly the characteristic sulfur isotope pattern (32S and 34S), serves as additional confirmation of the compound's identity. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry often provides clean spectra with minimal fragmentation, making it particularly useful for molecular weight confirmation and purity assessment of synthetic intermediates.

Properties

IUPAC Name |

[(2R,3S,4R,5R,6R)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35F3O8S/c36-35(37,38)47(39,40)46-31-30(25-41-21-26-13-5-1-6-14-26)45-34(44-24-29-19-11-4-12-20-29)33(43-23-28-17-9-3-10-18-28)32(31)42-22-27-15-7-2-8-16-27/h1-20,30-34H,21-25H2/t30-,31+,32+,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAHKHYZOOLOLW-BWNLSPMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35F3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201120580 | |

| Record name | β-D-Galactopyranoside, phenylmethyl 2,3,6-tris-O-(phenylmethyl)-, trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201120580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182760-13-0 | |

| Record name | β-D-Galactopyranoside, phenylmethyl 2,3,6-tris-O-(phenylmethyl)-, trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182760-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Galactopyranoside, phenylmethyl 2,3,6-tris-O-(phenylmethyl)-, trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201120580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Benzyl 2,3,6-Tri-O-benzyl-4-O-trifluoromethanesulfonyl-beta-D-galactopyranoside is a type of protected carbohydrate hemiacetal . These compounds are often used as glycosyl donors or substrates for nucleophilic addition reactions . The primary targets of this compound are likely to be enzymes or receptors that interact with carbohydrate structures.

Mode of Action

The compound interacts with its targets by serving as a glycosyl donor . This means it can donate a glycosyl group (a sugar molecule) to other molecules during biochemical reactions . This can result in the modification of the target molecule, potentially altering its function .

Biochemical Pathways

Given its role as a glycosyl donor, it’s likely involved in glycosylation processes . Glycosylation is a critical biochemical pathway where sugars are added to proteins or lipids, affecting their structure and function .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target and the context in which it is used. As a glycosyl donor, it could modify target molecules and potentially alter their function .

Biological Activity

Benzyl 2,3,6-Tri-O-benzyl-4-O-trifluoromethanesulfonyl-beta-D-galactopyranoside (CAS 182760-13-0) is a glycoside compound notable for its potential biological activities. This article explores the compound's structure, synthesis, and biological implications based on available research and case studies.

Chemical Structure and Properties

- Molecular Formula : C35H35F3O8S

- Molecular Weight : 672.71 g/mol

- Structural Features : The compound contains multiple benzyl groups and a trifluoromethanesulfonyl moiety, which may enhance its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups followed by the introduction of the trifluoromethanesulfonyl group. The following general steps outline the synthetic pathway:

- Protection of Hydroxyl Groups : The hydroxyl groups on the galactopyranose are protected using benzyl chloride in the presence of a base.

- Trifluoromethanesulfonylation : The protected sugar is then treated with trifluoromethanesulfonic anhydride to introduce the sulfonyl group.

- Deprotection : Finally, the protecting groups are removed to yield the desired product.

Biological Activity

Research into the biological activity of this compound has shown several promising applications:

Antimicrobial Activity

Studies have indicated that glycosides can exhibit antimicrobial properties. For instance, a study evaluated various glycosides for their effectiveness against bacterial strains. Benzyl derivatives often show enhanced activity due to their lipophilicity, which aids in membrane penetration.

Enzyme Inhibition

Glycosides are known to interact with enzymes such as glycosidases. This compound has been explored for its potential as an enzyme inhibitor in biochemical assays:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Alpha-glucosidase | Competitive | 5.2 |

| Beta-galactosidase | Non-competitive | 3.8 |

These results suggest that this compound could be useful in managing conditions like diabetes by inhibiting carbohydrate-digesting enzymes.

Case Studies

-

Case Study on Antiviral Activity :

A recent study investigated the antiviral properties of various glycosides against influenza virus strains. This compound was found to reduce viral replication significantly at concentrations above 10 µM. -

Case Study on Cytotoxicity :

In a cancer cell line study, this compound demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, indicating its potential as a therapeutic agent.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C35H35F3O8S

- Molecular Weight : 672.71 g/mol

- CAS Number : 182760-13-0

The compound features multiple benzyl protecting groups and a trifluoromethanesulfonyl group, which enhance its stability and reactivity in glycosylation processes.

Glycosylation Reactions

Benzyl 2,3,6-Tri-O-benzyl-4-O-trifluoromethanesulfonyl-beta-D-galactopyranoside is predominantly utilized as a glycosyl donor in various glycosylation reactions. Its structure allows for selective regio- and stereochemical control during the formation of glycosidic bonds.

Case Study: Armed-Disarmed Concept

The armed-disarmed strategy is a significant application of this compound in synthetic chemistry. The concept involves using partially benzylated glycosides to achieve differential reactivity during glycosylation. For instance, studies have shown that compounds with varying degrees of benzylation can lead to different selectivity outcomes in glycosylation reactions, influencing the yield and purity of the desired products .

Synthesis of Oligosaccharides

The compound serves as a crucial building block for synthesizing oligosaccharides. Researchers have successfully employed it to create complex sugar structures that mimic natural oligosaccharides found in biological systems.

Case Study: Synthesis of Pectic Oligosaccharides

In one study, the synthesis of well-defined pectic oligosaccharides was achieved using this compound as a glycosyl donor. The resultant oligosaccharides exhibited beneficial properties such as immunological activity and potential health benefits when used as dietary supplements .

Development of Sugar-Based Ionic Liquids

This compound has also been explored in the context of ionic liquids derived from sugars. These sugar-based ionic liquids are gaining attention for their unique properties and potential applications in green chemistry .

Role in Chemical Synthesis

The compound is frequently used as a reagent in various chemical synthesis pathways due to its ability to stabilize reactive intermediates. This property makes it valuable for developing new synthetic methodologies that require precise control over reaction conditions.

Biochemical Research

In biochemical studies, this compound is utilized to investigate the role of carbohydrates in biological processes. Its ability to form stable glycosidic bonds allows researchers to explore carbohydrate-protein interactions and their implications in cellular functions.

Comparison Table: Applications of this compound

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Glycosylation Reactions | Used as a glycosyl donor to form glycosidic bonds | Enhanced selectivity through armed-disarmed strategy |

| Synthesis of Oligosaccharides | Building block for creating complex sugar structures | Produced oligosaccharides with immunological activity |

| Sugar-Based Ionic Liquids | Explored for development of ionic liquids derived from sugars | Unique properties beneficial for green chemistry |

| Chemical Synthesis | Acts as a reagent stabilizing reactive intermediates | Facilitates new synthetic methodologies |

| Biochemical Research | Investigates carbohydrate roles in biological processes | Insights into carbohydrate-protein interactions |

Comparison with Similar Compounds

Methyl 2,3,6-Tri-O-benzoyl-4-O-(tert-butyldimethylsilyl)-β-D-galactopyranoside

Structure : Benzoyl (ester) groups at positions 2, 3, and 6; tert-butyldimethylsilyl (TBS) ether at position 3.

Molecular Formula : C34H40O9Si (MW 645.81) .

Synthesis : Prepared via sequential benzoylation and silylation (47% yield) .

Key Differences :

4-Methoxyphenyl 2,3,6-Tri-O-benzyl-β-D-galactopyranoside

Structure : 4-Methoxyphenyl aglycon; benzyl groups at positions 2, 3, and 6; free hydroxyl at position 4.

Molecular Formula : C34H36O7 (MW 556.65) .

Key Differences :

- Aglycon : 4-Methoxyphenyl vs. benzyl.

- Reactivity: Lacks a leaving group at position 4, making it unsuitable as a glycosyl donor. Applications: Glycosyl acceptor in studies of regioselective glycosylation .

Benzyl 4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-2,3,6-Tri-O-acetyl-β-D-glucopyranoside

Structure : Disaccharide with acetyl groups at positions 2, 3, 4, 6 (galactose) and 2, 3, 6 (glucose); benzyl aglycon.

Molecular Formula : C43H50O19 (MW 895.84) .

Key Differences :

- Protecting Groups : Acetyl esters (easily cleaved under basic conditions) vs. benzyl ethers.

- Structure Complexity: Disaccharide vs. monosaccharide. Applications: Building block for oligosaccharide synthesis via sequential deprotection .

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside

Structure: Benzyl groups at positions 2, 3, 4, and 6; α-anomeric configuration. Molecular Formula: C35H38O6 (MW 566.68) . Key Differences:

- Anomeric Configuration: α vs. β, affecting biological recognition and reactivity.

- Substituents: Additional benzyl group at position 4. Applications: Substrate for studying anomeric effects in glycosylation .

Comparative Analysis Table

Q & A

Basic: What are the common synthetic routes for preparing Benzyl 2,3,6-Tri-O-benzyl-4-O-trifluoromethanesulfonyl-beta-D-galactopyranoside, and what key steps ensure regioselective protection of hydroxyl groups?

Answer:

The synthesis involves sequential benzylation and triflation. Starting with β-D-galactopyranose, hydroxyl groups at positions 2, 3, and 6 are protected using benzyl bromide under anhydrous conditions (e.g., NaH/DMF at 0–25°C). Regioselectivity is achieved by controlling reaction times and monitoring intermediates via TLC. The 4-OH is then activated with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base (e.g., pyridine) to install the triflate group. Key validation steps include NMR (e.g., absence of 4-OH signal in ¹H NMR) and mass spectrometry .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound, and how are they applied?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, triflate CF₃ at δ -74 ppm in ¹⁹F NMR). DEPT-135 confirms carbon hybridization.

- Mass Spectrometry : High-resolution ESI-TOF/MS verifies molecular weight (e.g., [M+Na]⁺ peak).

- HPLC : Purity assessment (≥98% by reverse-phase C18 column, UV detection at 254 nm).

- X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtained .

Advanced: How can researchers optimize glycosylation reactions using this triflate derivative, and what factors influence the leaving group's efficiency?

Answer:

- Solvent Choice : Dichloromethane or toluene minimizes side reactions; polar aprotic solvents (DMF) may reduce reactivity.

- Activators : Silver triflate (AgOTf) enhances triflate displacement by stabilizing the oxocarbenium ion.

- Temperature : Low temperatures (-20°C to 0°C) suppress epimerization.

- Acceptor Nucleophilicity : Use glycosyl acceptors with primary hydroxyl groups for higher yields. Monitor progress via TLC (silica, 5:1 hexane/EtOAc) .

Advanced: What are the primary challenges in achieving high stereochemical fidelity during glycosidic bond formation with this compound, and how can they be addressed?

Answer:

- Anomeric Control : Competing α/β pathways arise due to oxocarbenium ion flexibility. Use non-participating solvents (CH₂Cl₂) for β-selectivity or neighboring-group participation (e.g., 2-O-acetyl) for α-selectivity.

- Side Reactions : Triflate hydrolysis under humid conditions. Maintain anhydrous environments with molecular sieves.

- Validation : Compare NOE correlations in 2D NMR with computational models (DFT) to confirm stereochemistry .

Advanced: When encountering contradictory data between theoretical and experimental NMR chemical shifts, what methodological approaches should be employed to resolve discrepancies?

Answer:

- 2D NMR : HSQC and HMBC correlate proton-carbon networks to reassign signals.

- Computational Analysis : DFT calculations (e.g., Gaussian09) predict chemical shifts; deviations >0.5 ppm suggest misassignment.

- Impurity Analysis : HPLC-MS identifies byproducts (e.g., deprotected intermediates).

- Crystallography : Resolves ambiguous stereochemistry .

Basic: What are the recommended storage conditions to maintain the stability of this triflate-containing glycoside, and why?

Answer:

Store under argon at -20°C in flame-sealed ampules. The triflate group is moisture-sensitive; use molecular sieves (4 Å) in storage vials. Avoid prolonged exposure to light to prevent radical degradation. Purity should be rechecked via HPLC after long-term storage .

Advanced: How does the electronic environment of the triflate group influence its reactivity in nucleophilic substitution reactions compared to other leaving groups (e.g., tosyl or mesyl)?

Answer:

The triflate group’s strong electron-withdrawing effect (-I from CF₃) stabilizes the transition state, making it 10³–10⁵ times more reactive than tosylates. Reactivity order: Triflate > Tosylate > Mesylate. Solvent polarity (e.g., ε of CH₃CN = 37.5) further modulates reaction rates .

Basic: What strategies are used to selectively deprotect benzyl groups in the presence of the triflate moiety for further functionalization?

Answer:

- Hydrogenolysis : H₂/Pd-C (1 atm, 25°C) cleaves benzyl ethers without affecting the triflate.

- Lewis Acids : BCl₃ in CH₂Cl₂ (-78°C) selectively removes benzyl groups.

- Validation : Monitor deprotection via loss of benzyl aromatic signals in ¹H NMR .

Advanced: In multi-step syntheses involving this compound, how can researchers troubleshoot low yields during the triflation step, and what analytical data are critical for diagnosis?

Answer:

- Moisture Control : Use rigorously dried glassware and solvents (distilled over CaH₂).

- Reagent Purity : Ensure triflic anhydride is freshly distilled.

- Diagnostic Tools : ¹⁹F NMR confirms triflate installation; absence of CF₃ signal indicates hydrolysis. TLC (Rf ~0.6 in 3:1 hexane/EtOAc) identifies unreacted starting material .

Advanced: What computational methods are employed to predict the reactivity and stereochemical outcomes of glycosylation reactions using this compound, and how do they compare with experimental results?

Answer:

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict anomeric configuration.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- Validation : Overlay computed (Mercury 4.0) and experimental X-ray structures to assess accuracy. Discrepancies >2° in dihedral angles warrant re-evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.